![molecular formula C24H24N2O B14358894 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole CAS No. 95922-41-1](/img/structure/B14358894.png)
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole core with a complex substituent, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods may involve microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as iron powder and formic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4(5)-disubstituted imidazoles .
Applications De Recherche Scientifique
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Substituted aryl and alkyl benzimidazoles: Synthesized using microwave-assisted methods for higher yields.
The uniqueness of this compound lies in its specific substituent pattern, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
95922-41-1 |
|---|---|
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-[[4-(4-butylphenoxy)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O/c1-2-3-6-19-9-13-21(14-10-19)27-22-15-11-20(12-16-22)17-26-18-25-23-7-4-5-8-24(23)26/h4-5,7-16,18H,2-3,6,17H2,1H3 |
Clé InChI |
CURXOFOQSKSAHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


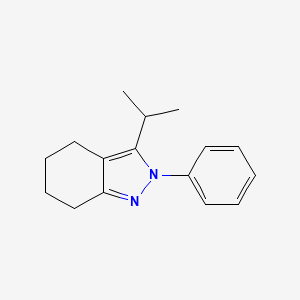

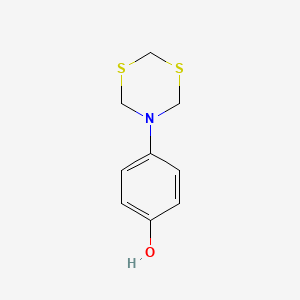
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
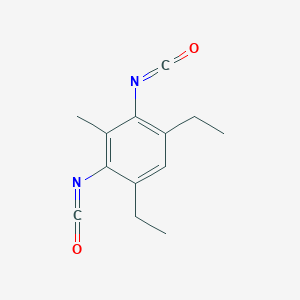
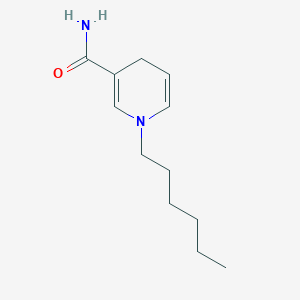
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
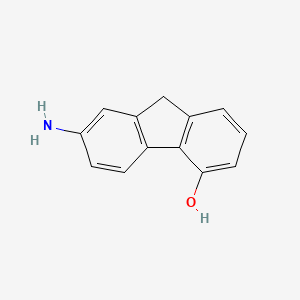

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)

